Triallyl cyanurate

Catalog No.
S590393
CAS No.
101-37-1
M.F
C12H15N3O3
M. Wt
249.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triallyl cyanurate

CAS Number

101-37-1

Product Name

Triallyl cyanurate

IUPAC Name

2,4,6-tris(prop-2-enoxy)-1,3,5-triazine

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

InChI

InChI=1S/C12H15N3O3/c1-4-7-16-10-13-11(17-8-5-2)15-12(14-10)18-9-6-3/h4-6H,1-3,7-9H2

InChI Key

BJELTSYBAHKXRW-UHFFFAOYSA-N

SMILES

C=CCOC1=NC(=NC(=N1)OCC=C)OCC=C

Synonyms

2,4,6-tris(allyloxy)-1,3,5-triazine

Canonical SMILES

C=CCOC1=NC(=NC(=N1)OCC=C)OCC=C

Polymer Science and Materials Engineering:

TAC serves as a crosslinking agent for various polymers, enhancing their mechanical properties like strength, stiffness, and thermal stability. This property makes it valuable in diverse applications such as:

  • Production of high voltage cable insulation materials: Research suggests TAC's potential to improve the cross-linking efficiency of polyethylene used in high voltage cable insulation []. Studies have explored the reaction mechanisms of TAC during this process using theoretical calculations [].
  • Development of composite materials: TAC plays a role in creating polymer composites with improved properties. A study investigated the use of TAC in a glass fiber composite, demonstrating its influence on the material's thermo-mechanical behavior.

Potential Applications in Other Fields:

Beyond polymer science, ongoing research explores TAC's potential applications in other areas:

  • Biomedical research: Some studies suggest TAC's potential use in drug delivery systems, although further research is needed [].
  • Environmental science: Limited research explores the potential impact of TAC on the environment and human health, highlighting the need for further evaluation [].

Triallyl cyanurate is a chemical compound with the molecular formula C12H15N3O3C_{12}H_{15}N_{3}O_{3}. It is categorized as a tri-functional monomer, primarily utilized in polymer chemistry for cross-linking applications. This compound appears as a white crystalline solid and is insoluble in water, with a melting point ranging from approximately 24 to 25 degrees Celsius (74 to 77 degrees Fahrenheit) and a boiling point of around 149 degrees Celsius at reduced pressure . Triallyl cyanurate is notable for its ability to undergo cross-linking reactions, which enhances the mechanical properties of polymers, making it valuable in various industrial applications.

, particularly those involving polymerization. It can react with other monomers or polymers under heat or radiation to form cross-linked networks, which are crucial for producing durable materials. The compound can also engage in reactions with isocyanates and amines, leading to the formation of polyurethanes and other derivatives. These reactions are often exothermic and can release toxic gases if not managed properly .

Key Reactions:

  • Cross-linking with Polyethylene: Triallyl cyanurate has been studied for its role in the ultraviolet radiation cross-linking process of polyethylene, which is essential for creating high-voltage insulation materials .
  • Reactivity with Isocyanates: The compound can react vigorously with various functional groups, including amines and alcohols, necessitating careful handling during synthesis .

Triallyl cyanurate is synthesized through the reaction of cyanuric chloride with allyl alcohol in the presence of a catalyst, typically an alkali hydroxide. This method facilitates the substitution reaction needed to form the triallyl ester:

  • Reactants: Cyanuric chloride and allyl alcohol.
  • Catalyst: Alkali hydroxide (e.g., sodium hydroxide).
  • Process: The reaction proceeds under controlled conditions to prevent runaway reactions that could release toxic by-products.

This synthesis method is well-documented in patent literature and provides a reliable pathway for producing triallyl cyanurate on an industrial scale .

Triallyl cyanurate finds extensive applications in various fields due to its cross-linking capabilities:

  • Polymer Industry: Used as a cross-linker in thermosetting resins and elastomers.
  • Electrical Insulation: Employed in high-voltage cable insulation materials due to its excellent thermal stability and mechanical strength.
  • Coatings and Adhesives: Acts as an additive to enhance the performance characteristics of coatings and adhesives.

These applications leverage its unique properties to improve material performance across different industries .

Interaction studies involving triallyl cyanurate focus on its reactivity with other chemical compounds. Research indicates that it can react exothermically with amines, aldehydes, alcohols, and other functional groups, which may lead to polymerization or degradation processes. Understanding these interactions is critical for safe handling and effective utilization in industrial applications .

Notable Interactions:

  • With Isocyanates: Forms polyurethanes through addition reactions.
  • With Alcohols: Potential for explosive reactions if not conducted under controlled conditions.

Triallyl cyanurate shares structural similarities with several other compounds that also serve as cross-linkers or polymer modifiers. Here are some notable compounds:

Compound NameStructure TypeUnique Features
Triallyl isocyanurateTri-functional monomerUsed primarily for polyurethane production
DivinylbenzeneCross-linking agentCommonly used in the production of polystyrene resins
Ethylene glycol dimethacrylateCross-linkerEnhances mechanical properties of acrylics
Glycidyl methacrylateReactive monomerProvides epoxy functionalities

Uniqueness of Triallyl Cyanurate

Triallyl cyanurate's unique tri-functional structure allows it to form highly cross-linked networks that provide exceptional thermal stability and mechanical strength compared to other similar compounds. Its specific reactivity profile also differentiates it from alternatives like divinylbenzene or glycidyl methacrylate, making it particularly valuable in specialized applications such as high-voltage insulation materials.

Physical Description

Liquid; PelletsLargeCrystals

XLogP3

2.8

Melting Point

27.0 °C

UNII

CDD3388O1D

GHS Hazard Statements

Aggregated GHS information provided by 208 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

101-37-1

Wikipedia

Triallyl cyanurate

General Manufacturing Information

All other basic inorganic chemical manufacturing
Electrical equipment, appliance, and component manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
1,3,5-Triazine, 2,4,6-tris(2-propen-1-yloxy)-: ACTIVE

Dates

Modify: 2023-08-15

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